(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate
Overview
Description
“(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate” is a specific organic compound. It belongs to the class of compounds known as azabicyclo nonanes . These compounds are characterized by a structure that includes a nitrogen atom and forms a bicyclic structure .
Synthesis Analysis
The synthesis of such compounds often involves catalytic cycloaddition reactions . For example, a [6π+2π]-cycloaddition of terminal alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate has been performed in the presence of a new three-component catalytic system, Co (acac) 2 (dppe)/Zn/ZnI 2, to obtain previously unknown fluorenylmethyl 9-azabicyclo .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by analysis of one- and two-dimensional (1H, 13C, DEPT 13C, COSY, NOESY, HSQC, HMBC) NMR spectra .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Constrained Peptidomimetic Acids : (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate is utilized in the synthesis of azabicycloalkane amino acids, which are important dipeptide mimetics in peptide-based drug discovery. This involves the synthesis of diastereomers, useful for solid-phase synthesis (Mandal et al., 2005).
Molecular Structures and Conformations : Research on molecular structures and conformations of related 3-azabicyclononanes has been conducted, highlighting their crystallization, chair-chair conformation, and molecular geometry. This research contributes to understanding the structural aspects of similar compounds (Kumaran et al., 1999).
Synthesis of Cyclic Amino Acid Esters : The compound has been synthesized as a cyclic amino acid ester, characterized by spectroscopy and crystallography. Understanding its synthesis and structure provides insights into its applications in chemical synthesis (Moriguchi et al., 2014).
Chemical Reactions and Properties
Synthesis of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-amines : The compound has been used to synthesize 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which are further converted into amides, Schiff bases, and isothiocyanates, demonstrating its versatility in chemical reactions (Moskalenko et al., 2011).
Condensation Reactions with Nucleophiles : It has been involved in condensation reactions with different nitrogen-containing nucleophiles, leading to the formation of various heterocyclic compounds. This showcases its reactivity and utility in creating diverse chemical structures (Moskalenko & Boev, 2009).
Applications in Catalysis and Synthesis
Cobalt(I)-Catalyzed Cycloaddition Reactions : The compound plays a role in Cobalt(I)-catalyzed cycloaddition reactions, leading to the synthesis of new heterofunctional structures. This is crucial for exploring new methods in catalytic synthesis (Kadikova et al., 2021).
Enantioselective Synthesis in Oxidation of Alcohols : It has been used in the enantioselective synthesis of bi- and tricyclic 9-oxabispidines, which act as chiral ligands in catalytic reactions, particularly in the oxidation of secondary alcohols (Breuning et al., 2009).
Mechanism of Action
Target of Action
The compound, also known as TERT-BUTYL (5S)-9-AZABICYCLO[3.3.1]NONA-1,3-DIENE-9-CARBOXYLATE, is a derivative of 9-azabicyclo[4.2.1]nonane . The 9-azabicyclo[4.2.1]nonane cage is a key structural component of several important natural and synthetic alkaloids . These alkaloids possess properties of nicotinic acetylcholine receptor agonists in the central and vegetative nervous systems . Therefore, it can be inferred that the primary target of this compound could be the nicotinic acetylcholine receptors.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence these aspects .
properties
IUPAC Name |
tert-butyl (5S)-9-azabicyclo[3.3.1]nona-1,3-diene-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-6-4-7-11(14)9-5-8-10/h4,6-7,10H,5,8-9H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYRBYTTXSWKA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC1=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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